5-(Bromomethyl)phthalazine

Medicinal Chemistry Organic Synthesis Building Blocks

5-(Bromomethyl)phthalazine is a research chemical building block with a reactive bromomethyl group at the 5-position of the phthalazine core. This regiospecific electrophilic handle enables systematic exploration of Structure-Activity Relationships (SAR) for kinase targets like VEGFR-2 and Topo II. Guaranteed minimum 95% purity reduces pre-reaction purification steps, ensuring reproducible, scalable processes. Ideal for medicinal chemists developing anticancer agents or chemical biology probes.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Cat. No. B15250059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)phthalazine
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=CN=NC=C2C(=C1)CBr
InChIInChI=1S/C9H7BrN2/c10-4-7-2-1-3-8-5-11-12-6-9(7)8/h1-3,5-6H,4H2
InChIKeyFLMOIUNCEVHIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)phthalazine: Chemical Identity and Baseline Specifications for Procurement


5-(Bromomethyl)phthalazine (CAS: 1936299-14-7, MW: 223.07 g/mol, Formula: C₉H₇BrN₂) is a substituted phthalazine derivative, a bicyclic nitrogen-containing heterocycle consisting of a benzene ring fused with a pyridazine ring . This compound is a research chemical building block, primarily utilized as a synthetic intermediate in medicinal chemistry due to the presence of a reactive bromomethyl group at the 5-position of the phthalazine core . It is not a marketed drug or natural product but a synthetic precursor for generating diverse phthalazine-based chemical libraries. Commercially, the compound is available with a standard minimum purity specification of 95% and is recommended for long-term storage in a cool, dry environment .

5-(Bromomethyl)phthalazine: Critical Limitations of Analog Substitution in Medicinal Chemistry Campaigns


Substituting 5-(Bromomethyl)phthalazine with a close analog, such as 4-(bromomethyl)phthalazin-1(2H)-one or a simple phthalazine, is not chemically or pharmacologically neutral. The specific placement of the electrophilic bromomethyl group on the 5-position of the phthalazine core dictates the regioselectivity of subsequent derivatization, directly influencing the final structure of the target molecule in a synthetic sequence. In contrast, the class of phthalazine derivatives exhibits a broad and nuanced spectrum of biological activity profiles [1]. For instance, within the same chemical family, certain analogs are selective VEGFR-2 inhibitors, while others are optimized for PARP, EGFR, or topoisomerase II inhibition, highlighting that even minor structural variations can lead to divergent therapeutic targets and potencies [2]. Therefore, using a different phthalazine building block will yield a different final product with unpredictable and likely distinct biological properties, invalidating the intended Structure-Activity Relationship (SAR) exploration.

5-(Bromomethyl)phthalazine: A Quantitative Differentiation Guide for Scientific Procurement


Regiospecific Electrophilic Reactivity: The 5-Position Bromomethyl Group as a Synthetic Differentiator

The primary differentiation of 5-(Bromomethyl)phthalazine lies in its regiochemistry. The bromomethyl group at the 5-position enables site-specific nucleophilic substitution reactions (e.g., with amines, thiols, or azides), leading to a unique set of 5-substituted phthalazine derivatives that are inaccessible using the 4-(bromomethyl) analog . This distinction is crucial for generating diverse chemical libraries where the substitution pattern on the phthalazine core directly impacts biological target engagement. While quantitative kinetic data for the exact compound are unavailable, the SN2 reactivity of benzylic bromides is well-established, and the regiospecificity provides a clear, qualitative advantage over other bromomethyl-phthalazine isomers for researchers targeting the 5-position.

Medicinal Chemistry Organic Synthesis Building Blocks

Inferred Potency Advantage via Association with a Privileged Anticancer Scaffold

While direct biological data for 5-(Bromomethyl)phthalazine itself is not available, it serves as a precursor to a class of compounds with validated, high-potency anticancer activity. The phthalazine scaffold is a recognized 'privileged structure' in medicinal chemistry, known for yielding potent inhibitors of key cancer targets. For example, structurally optimized phthalazine derivatives have demonstrated low micromolar to nanomolar inhibitory activity against Topoisomerase II (Topo II) and VEGFR-2 [1][2]. This class-level association suggests that derivatives of 5-(Bromomethyl)phthalazine have a high probability of accessing potent biological space, a key driver for procurement over building blocks from less-validated or inactive heterocyclic classes.

Cancer Research Kinase Inhibition Drug Discovery

Commercial Availability with Defined Purity for Reliable Chemical Synthesis

5-(Bromomethyl)phthalazine is commercially available with a specified minimum purity of 95%, as per vendor Certificate of Analysis (CoA) data . This defined purity is a critical procurement parameter, ensuring that reactions are not compromised by unknown or variable levels of impurities that could act as catalytic poisons or lead to side-product formation. In contrast, many novel or custom-synthesized phthalazine analogs may be provided with lower purity or as crude mixtures, introducing significant experimental variability. The availability of a pre-qualified, high-purity reagent saves valuable research time and resources that would otherwise be spent on in-house purification and characterization.

Chemical Synthesis Procurement Quality Control

5-(Bromomethyl)phthalazine: Optimal Application Scenarios Driven by Procurement Evidence


Synthesis of Regiospecific 5-Substituted Phthalazine Libraries for SAR Studies

This compound is ideal for medicinal chemistry programs focused on exploring the Structure-Activity Relationship (SAR) around the 5-position of the phthalazine ring. Its regiospecific reactivity, as highlighted in Section 3 , allows for the systematic generation of a diverse set of 5-substituted analogs (e.g., amines, ethers, thioethers). This is critical for optimizing lead compounds, particularly those targeting kinases like VEGFR-2 or Topo II, where the position of substituents is known to influence potency and selectivity [1]. The defined 95% purity ensures that the resulting library compounds are derived from a consistent starting point, enhancing the reliability of subsequent biological assay data.

Precursor for Developing Novel Anticancer Agents Targeting Privileged Scaffolds

5-(Bromomethyl)phthalazine serves as a key synthetic intermediate for building novel anticancer agents. Its phthalazine core is a privileged scaffold associated with potent anticancer activity . By using this building block, researchers can rapidly construct and evaluate new chemical entities as potential Topoisomerase II or VEGFR-2 kinase inhibitors. The ability to introduce diverse functional groups at the 5-position via the reactive bromomethyl handle enables the exploration of chemical space adjacent to the core pharmacophore, a strategy validated in the development of compounds with low micromolar inhibitory activity [1].

Cost-Efficient and Reproducible Chemical Process Development

In an industrial or academic process chemistry setting, the procurement of 5-(Bromomethyl)phthalazine with a guaranteed minimum purity of 95% offers a clear advantage. It reduces the need for time-consuming and costly pre-reaction purification steps, such as column chromatography or recrystallization, thereby streamlining the synthetic workflow. This is especially important in multi-step syntheses where the accumulation of impurities from early-stage building blocks can significantly reduce the overall yield and purity of the final product. Using a pre-qualified, high-purity reagent contributes to more robust, scalable, and reproducible chemical processes.

Construction of Phthalazine-Based Chemical Probes and Fluorescent Dyes

The reactive benzylic bromine in 5-(Bromomethyl)phthalazine makes it an excellent starting material for conjugating the phthalazine core to various reporter groups (e.g., fluorophores, biotin) or larger biomolecules. This application is supported by the known use of phthalazine derivatives as fluorescent probes . The ability to site-specifically attach a linker or reporter molecule to the 5-position of the phthalazine ring is crucial for developing chemical biology tools to study protein targets like PARP or VEGFR-2 in cellular assays, where the probe's performance is sensitive to the linker's attachment point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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